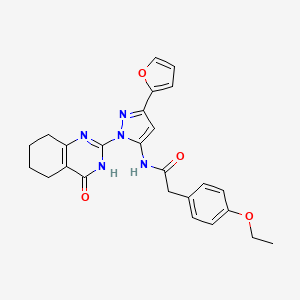
(4-Bromophenoxy)acetyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Bromophenoxy)acetyl chloride” is a chemical compound used for proteomics research . It has a molecular formula of C8H6BrClO2 and a molecular weight of 249.49 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found in the search results, it’s worth noting that phenol derivatives like this compound have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C8H6BrClO2 .Chemical Reactions Analysis
As an acyl chloride, “this compound” is likely to participate in various chemical reactions. Acyl chlorides are known to be involved in nucleophilic acyl substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula C8H6BrClO2 and molecular weight 249.49 . More specific properties such as boiling point and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Role in Water and Wastewater Treatment
(4-Bromophenoxy)acetyl chloride has been studied in the context of water and wastewater treatment. A study by Li et al. (2015) explored the effects of halide ions on the degradation of acetaminophen, a widely used drug, using UV/H2O2 advanced oxidation treatment. This research demonstrated the complex roles of bromide and chloride ions in the degradation process, highlighting the potential implications for water treatment techniques (Li et al., 2015).
Impact on Brominated Polymeric Products
Luo et al. (2019) investigated the oxidation kinetics of 2,4-bromophenol and the formation of bromate and brominated polymeric products during water treatment. This study is relevant as it provides insights into the behavior of bromophenols, which are structurally related to this compound, in water treatment processes (Luo et al., 2019).
Application in Phenolic Compounds Preconcentration
Zhao et al. (2008) explored the adsorption of cation surfactants onto magnetic nanoparticles for the preconcentration of phenolic compounds from environmental water samples. While this study does not directly involve this compound, it addresses the broader context of phenolic compound analysis, which is pertinent to understanding the properties and applications of such chemicals (Zhao et al., 2008).
Synthesis and Characterization of Related Compounds
Research has also focused on the synthesis and characterization of compounds structurally related to this compound. For instance, Manjusha et al. (2022) synthesized novel phenoxy acetyl carboxamides and evaluated their antioxidant and antinociceptive activities. This study provides insights into the synthesis and potential applications of compounds related to this compound (Manjusha et al., 2022).
Safety and Hazards
While specific safety data for “(4-Bromophenoxy)acetyl chloride” was not found, it’s important to handle all chemicals with care. General safety measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the chemical . In case of contact, immediate medical assistance should be sought .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been studied for their pharmacological activities against various bacterial and fungal species, as well as against certain cancer cell lines .
Mode of Action
It’s known that bromine-containing compounds often participate in free radical reactions, nucleophilic substitutions, and oxidations . The bromine atom in (4-Bromophenoxy)acetyl chloride could potentially be involved in such reactions, leading to changes in its targets.
Biochemical Pathways
Bromine-containing compounds are known to participate in various biochemical reactions, including those involving benzylic positions . These reactions could potentially affect various biochemical pathways and their downstream effects.
Result of Action
Similar compounds have shown promising antimicrobial and antiproliferative activities . These effects could potentially be attributed to the actions of this compound.
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)acetyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNGWDLGDORSKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[4-(Pyridin-4-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2702919.png)
![3-ethyl-5-methyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2702920.png)
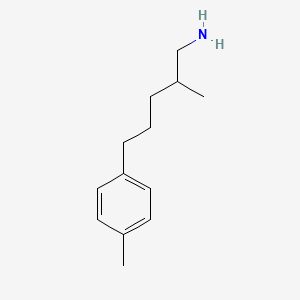
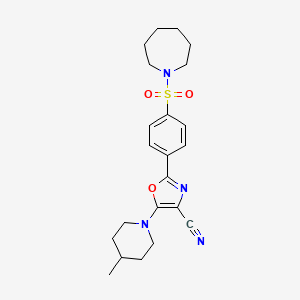

![Ethyl 2-[(2-chloropyridine-4-carbonyloxy)methyl]-4-methylquinoline-3-carboxylate](/img/structure/B2702925.png)
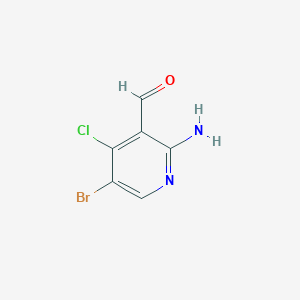
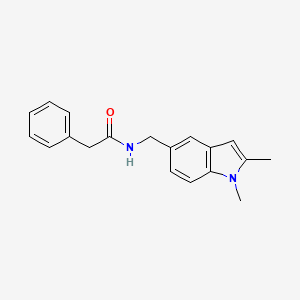
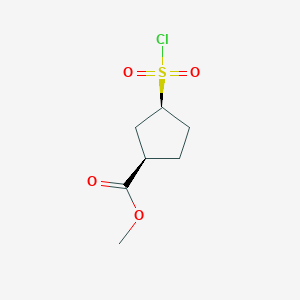
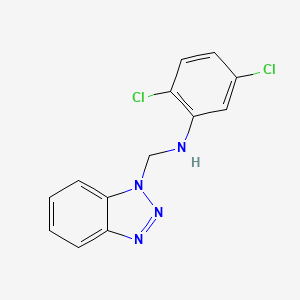
![N-cyclohexyl-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2702936.png)
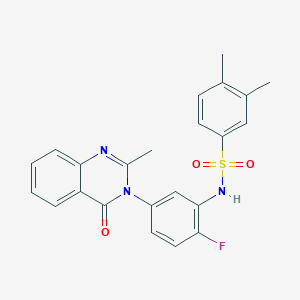
![N-(3,4-dichlorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B2702941.png)
